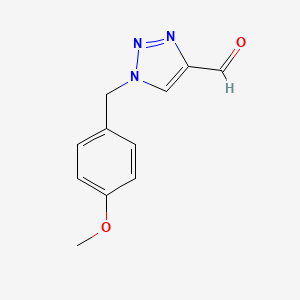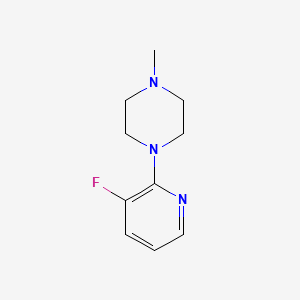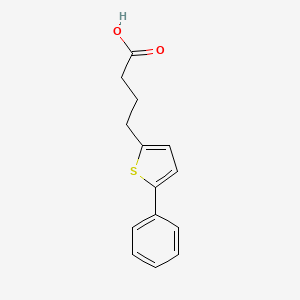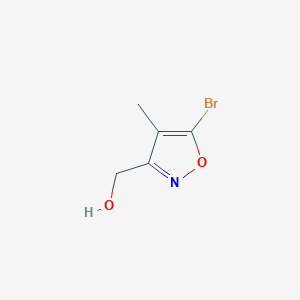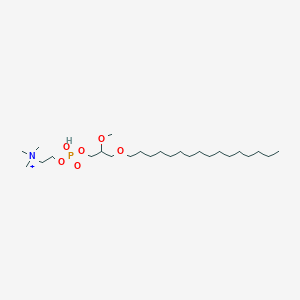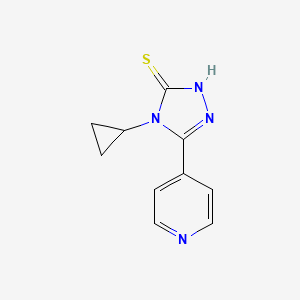![molecular formula C16H17N3O4S B3288967 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid CAS No. 854035-92-0](/img/structure/B3288967.png)
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Descripción general
Descripción
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is a synthetic organic compound featuring a complex molecular structure that incorporates elements of benzoic acid, thiazole, and pyrrolidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid typically involves multi-step organic reactions. One common route includes the reaction between 2-acetamido-5-(benzoylamino)thiazole and a pyrrolidine derivative under controlled conditions. This process requires precise temperature control, use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods: For large-scale production, industrial methods might employ continuous flow reactors that ensure efficient mixing and heat transfer. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation could be utilized to enhance reaction rates and yields. Purification steps often involve crystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: This compound can undergo a variety of reactions including oxidation, reduction, and substitution. Its unique structure allows for specific interactions with various reagents:
Oxidation: : The thiazole ring and pyrrolidine group can be targets for oxidative reactions using agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be carried out on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety, often facilitated by the presence of appropriate catalysts and conditions.
Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. For instance, chlorinating agents like thionyl chloride or sulfuryl chloride are used for halogenation reactions, while acid or base catalysts may be required for esterification or hydrolysis reactions.
Major Products Formed: The products formed from these reactions vary but often include derivatives that retain the core structure of the compound, allowing for further functionalization and exploration of its chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its unique reactive sites, which offer insights into reaction mechanisms and new synthetic methodologies.
Biology: Biologically, it may serve as a building block for the development of new drugs or therapeutic agents, particularly those targeting specific enzymes or receptors.
Medicine: Its potential medicinal applications include anti-inflammatory, antibacterial, or anticancer agents, given its ability to interact with biological targets at the molecular level.
Industry: In the industrial sector, 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid can be used in the synthesis of advanced materials, polymers, or as a precursor for other valuable chemicals.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions. Its mechanism of action involves binding to target proteins or enzymes, leading to inhibition or activation of biological pathways. The thiazole and pyrrolidine moieties are critical for its binding affinity and specificity, influencing the compound's overall biological activity.
Comparación Con Compuestos Similares
Uniqueness: Compared to other compounds, 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid stands out due to its multifaceted structure, which combines several functional groups that contribute to its diverse chemical reactivity and biological activity.
Similar Compounds: Similar compounds might include:
2-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}acetic acid
4-{2-[4-Oxo-2-(morpholin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
These compounds share structural similarities but differ in their substituents, which can significantly alter their properties and applications.
Propiedades
IUPAC Name |
4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-13(17-11-5-3-10(4-6-11)15(22)23)9-12-14(21)18-16(24-12)19-7-1-2-8-19/h3-6,12H,1-2,7-9H2,(H,17,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCOSBUPKWBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-10'-methoxy-4'-(thiophen-2-yl)-1,2-dihydro-8'-oxa-5',6'-diazaspiro[indole-3,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraen-2-one](/img/structure/B3288894.png)
